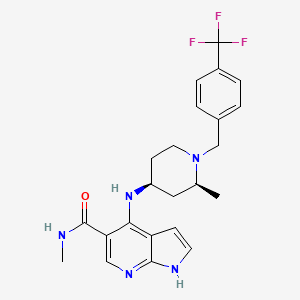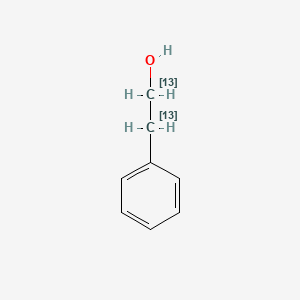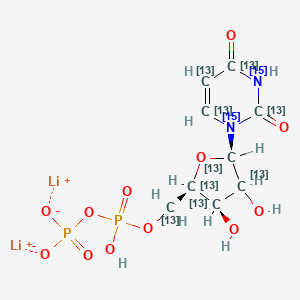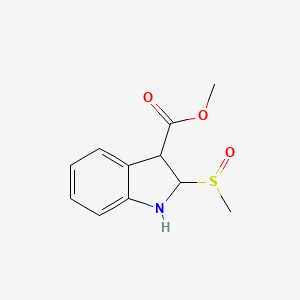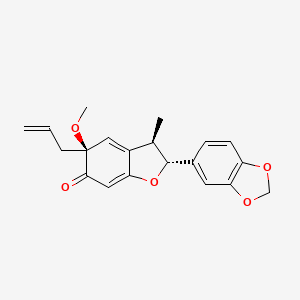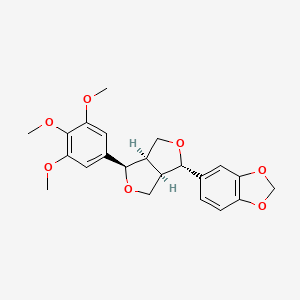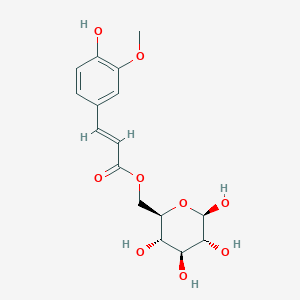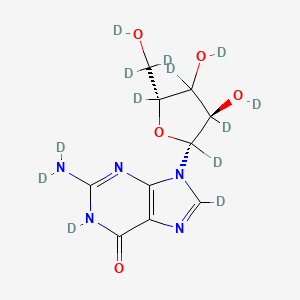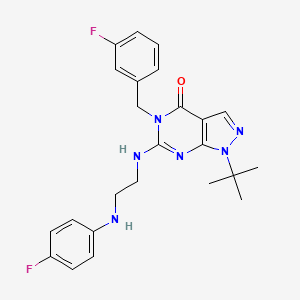
Pde1-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pde1-IN-6 is a selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are important second messengers involved in various physiological processes, including cardiac function, neuronal signaling, and smooth muscle relaxation .
準備方法
The synthesis of Pde1-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
化学反応の分析
Pde1-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
科学的研究の応用
Pde1-IN-6 has been extensively studied for its potential therapeutic applications in various fields:
作用機序
Pde1-IN-6 exerts its effects by selectively inhibiting PDE1, thereby prolonging the intracellular signaling of cAMP and cGMP. This inhibition leads to increased levels of these cyclic nucleotides, which in turn modulate various biochemical processes. For example, in cardiac cells, the increased cAMP levels enhance contractility by activating protein kinase A (PKA) and increasing calcium conductance through L-type calcium channels .
類似化合物との比較
Pde1-IN-6 is unique among PDE1 inhibitors due to its high selectivity and potency. Similar compounds include vinpocetine and ITI-214, which also inhibit PDE1 but may have different selectivity profiles and therapeutic applications . Vinpocetine is primarily used for its neuroprotective effects, while ITI-214 has been studied for its potential in treating heart failure and cognitive disorders .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of PDE1 in various physiological processes and potential therapeutic applications. Its unique properties and selectivity make it a promising candidate for further investigation in the fields of cardiology, neurology, and pharmacology.
特性
分子式 |
C24H26F2N6O |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
1-tert-butyl-6-[2-(4-fluoroanilino)ethylamino]-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H26F2N6O/c1-24(2,3)32-21-20(14-29-32)22(33)31(15-16-5-4-6-18(26)13-16)23(30-21)28-12-11-27-19-9-7-17(25)8-10-19/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,30) |
InChIキー |
CGZDNFLOJLBCLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C(=N2)NCCNC3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


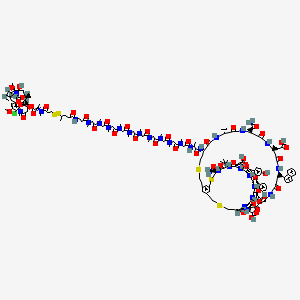
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
